molecular formula C10H18N2O4S B2656553 tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide CAS No. 1823230-79-0

tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide

Cat. No.: B2656553
CAS No.: 1823230-79-0
M. Wt: 262.32
InChI Key: REYRCSJRCYPTTR-UHFFFAOYSA-N
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Description

Historical Development of Isothiazole Chemistry

Isothiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms, have been a focal point of heterocyclic chemistry since their first synthesis in the mid-20th century. Early methods, such as the oxidation of 5-amino-1,2-benzoisothiazole derivatives, laid the groundwork for understanding their aromatic properties. The delocalized π-electron system in isothiazoles contributes to their stability and reactivity, with studies showing greater aromaticity compared to pyrazole and isoxazole analogs.

The development of synthetic strategies for isothiazoles expanded significantly with the advent of 1,3-dipolar cycloaddition reactions. For instance, nitrile sulfides reacting with acetylenedicarboxylates yielded functionalized isothiazole derivatives, demonstrating the versatility of these systems in organic synthesis. These advancements paved the way for the incorporation of isothiazole motifs into more complex fused heterocycles, such as the pyrrolo[3,4-d]isothiazole scaffold.

Significance of Fused Heterocyclic Systems in Drug Discovery

Fused heterocyclic systems, which combine two or more aromatic or saturated rings, are pivotal in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The pyrrolo[3,4-d]isothiazole framework exemplifies this trend, merging the conformational rigidity of pyrrolidine with the electronic diversity of the isothiazole ring. Such systems often exhibit synergistic pharmacological effects, as seen in pyrazolo[3,4-d]thiazole derivatives demonstrating potent anti-HIV-1 reverse transcriptase inhibition.

Recent studies highlight the role of fused heterocycles in targeting diverse biological pathways. For example, pyrrolo[2,1-a]isoquinoline derivatives have shown promise as anti-cancer agents by modulating kinase activity. The tert-butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole derivative aligns with this paradigm, offering a structurally novel platform for exploring interactions with enzymatic targets.

Evolution of Sultam Chemistry in Pharmaceutical Research

Sultams, or cyclic sulfonamides, have emerged as critical pharmacophores due to their hydrolytic stability and ability to mimic transition states in enzymatic reactions. The 1,1-dioxide moiety in the title compound is a hallmark of sultam chemistry, first popularized by beta-lactamase inhibitors like sulbactam. By covalently binding to penicillin-binding proteins, sultams enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains.

The integration of sultam motifs into fused heterocycles represents a strategic advancement. For instance, sultamicillin—a double ester of sulbactam and ampicillin—demonstrated oral bioavailability while retaining the antibacterial profile of its parenteral counterparts. Similarly, the 1,1-dioxide group in the pyrrolo[3,4-d]isothiazole scaffold may enhance metabolic stability and target engagement, making it a valuable template for protease inhibitors or enzyme modulators.

Structural Uniqueness of Pyrrolo-Fused Isothiazole Systems

The tert-butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide features a bicyclic system where a pyrrolidine ring is annulated to an isothiazole 1,1-dioxide core. Key structural attributes include:

Property Detail
Fused Ring System Combines pyrrolidine’s flexibility with isothiazole’s aromaticity.
Sultam Motif 1,1-Dioxide group enhances electrophilicity and hydrogen-bonding capacity.
Steric Effects tert-Butyl ester improves solubility and modulates steric interactions.

The compound’s molecular geometry facilitates interactions with hydrophobic pockets and catalytic sites, as evidenced by docking studies of analogous pyrrolo-fused systems. Additionally, the tert-butyl group at the carboxylate position likely reduces metabolic degradation, extending the compound’s half-life in biological systems.

Synthetic Considerations :

  • Cyclization Strategies : Formation of the isothiazole ring often involves oxidative cyclization of thioamide precursors or [3+2] cycloadditions.
  • Functionalization : Introduction of the tert-butyl carboxylate group is typically achieved via esterification under anhydrous conditions.
  • Sultam Formation : Oxidation of thiazolidine intermediates with peroxides yields the 1,1-dioxide moiety.

This structural complexity underscores the compound’s potential as a versatile intermediate for developing kinase inhibitors, antiviral agents, or anti-inflammatory drugs. Future research may explore derivatization at the pyrrolidine nitrogen or modification of the carboxylate group to optimize pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 1,1-dioxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-d][1,2]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-10(2,3)16-9(13)12-5-7-4-11-17(14,15)8(7)6-12/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYRCSJRCYPTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNS(=O)(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide is a synthetic compound notable for its unique heterocyclic structure, which combines a tetrahydropyrrole ring with an isothiazole moiety. This compound exhibits potential biological activities that warrant detailed exploration.

  • Molecular Formula : C12H15N3O4S
  • Molecular Weight : Approximately 262.32 g/mol
  • IUPAC Name : tert-butyl 1,1-dioxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-d][1,2]thiazole-5-carboxylate

The presence of functional groups such as carboxylate and dioxo moieties contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of isothiazole compounds often exhibit antimicrobial properties. The structural characteristics of tert-butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole suggest it may share similar activities.
  • Antitumor Potential : Thiazole-based compounds have shown promise in anticancer research. The unique combination of pyrrole and isothiazole rings may enhance its cytotoxic effects against various cancer cell lines.

Antitumor Studies

A review highlighted that thiazole derivatives can effectively inhibit cancer cell proliferation. For example, certain thiazole compounds displayed IC50 values below 2 µg/mL against various cancer cell lines . The structural features contributing to these activities include electron-donating groups and specific ring substitutions.

Case Studies

Study Compound Tested Activity IC50 Value
Study 1Thiazole Derivative AAntitumor1.61 µg/mL
Study 2Thiazole Derivative BAntimicrobial<10 µM
Study 3Hybrid Phthalimido-ThiazolesLeishmanicidal<5 µM

These studies underscore the potential for tert-butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole to exhibit similar biological activities due to its structural similarities with other active thiazole derivatives.

The mechanism by which compounds like tert-butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole exert their biological effects often involves interaction with specific protein targets or pathways:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly employed to elucidate binding affinities to target proteins.
  • Cellular Pathways : Understanding how these compounds influence cellular signaling pathways can provide insights into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core and Functional Groups

The target compound’s pyrrolo-isothiazole 1,1-dioxide system distinguishes it from other bicyclic tert-butyl carbamate derivatives. For example:

  • Compound 22/23 (): These tetrahydroisoquinoline derivatives lack the isothiazole sulfone but share the tert-butyl carbamate group.

Physicochemical and Pharmacological Properties

Property Target Compound Compound 22/23 ()
Core Structure Pyrrolo-isothiazole 1,1-dioxide Tetrahydroisoquinoline
Electron Density Low (sulfone) Moderate (tetrazole)
Protecting Group tert-Butyl carbamate tert-Butyl carbamate
Key Reactivity Electrophilic sulfone Nucleophilic tetrazole
Synthetic Step Highlight Sulfone oxidation Benzyl deprotection via hydrogenation

The sulfone group in the target compound increases polarity and metabolic stability compared to non-oxidized analogs. However, Compounds 22/23 exhibit higher solubility in polar solvents due to their tetrazole substituents .

Q & A

Basic Question: What are the critical steps in synthesizing tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves three key steps:

Core Formation : Cyclization of precursors (e.g., pyrrole-thiazole fused rings) under reflux with catalysts like BF₃·Et₂O in anhydrous dichloromethane .

Bromination : Electrophilic substitution at the 2-position using N-bromosuccinimide (NBS) in DMF at 0–5°C to avoid over-halogenation .

Esterification : Reaction with tert-butyl alcohol via Steglich esterification (DCC/DMAP) to introduce the Boc protecting group .
Optimization Tips :

  • Control temperature during bromination to minimize side reactions.
  • Use molecular sieves to absorb water during esterification, improving yield by 15–20% .

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl group at δ ~1.4 ppm) and verifies the fused heterocycle’s geometry .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 305.19) and detects isotopic patterns for brominated derivatives .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
    Purity Checks : HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for biological assays .

Advanced Question: How can researchers apply Design of Experiments (DoE) to optimize the synthesis of derivatives with varying substituents?

Methodological Answer:

  • Factor Selection : Prioritize variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships between factors (e.g., bromination efficiency vs. temperature) .
  • Case Study : A 2³ factorial design reduced reaction steps from 5 to 3 for a 2-amino derivative, improving yield by 28% while maintaining >90% purity .

Advanced Question: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Methodological Answer:

  • Dynamic NMR Studies : Vary temperature (e.g., 25°C to −40°C) to detect conformational exchange broadening in pyrrolo-thiazole derivatives .
  • DFT Calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian09/B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks .
  • Decoupling Experiments : Identify scalar couplings (e.g., between H-4 and H-6 protons) to confirm regiochemistry .

Advanced Question: What strategies are effective for evaluating substituent effects on biological activity in related pyrrolo-thiazole derivatives?

Methodological Answer:

  • QSAR Modeling : Use Hammett σ constants or Hirshfeld charges to correlate electronic effects of substituents (e.g., Br vs. NH₂) with enzyme inhibition (e.g., IC₅₀ values) .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
  • Meta-Analysis : Compare bioactivity data across PubChem and CAS entries to identify outliers caused by assay variability (e.g., ATP concentration in kinase assays) .

Advanced Question: How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer:

  • Reaction Mechanism Prediction : Use GRRM17 or AFIR methods to map potential energy surfaces for cyclization steps .
  • Transition State Analysis : Identify rate-limiting steps (e.g., ring closure) using IRC calculations in Gaussian .
  • Hybrid Workflow : Combine quantum mechanics (QM) for critical steps with molecular mechanics (MM) for solvent effects, reducing computational cost by 40% .

Advanced Question: What methodologies address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, ionic strength) using reference compounds (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Adjust IC₅₀ values for cell permeability differences using logP measurements (e.g., shake-flask method) .
  • Collaborative Validation : Share samples with independent labs to confirm activity; discrepancies >50% warrant re-evaluation of synthetic protocols .

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